molecular formula C6H6BrNO4 B6223866 2,4-dihydroxypyridine-3-carboxylic acid hydrobromide CAS No. 2763751-25-1

2,4-dihydroxypyridine-3-carboxylic acid hydrobromide

Cat. No.: B6223866
CAS No.: 2763751-25-1
M. Wt: 236
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Description

2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide is a chemical compound with the molecular formula C6H6BrNO4. It is a derivative of pyridine, characterized by the presence of hydroxyl groups at the 2nd and 4th positions and a carboxylic acid group at the 3rd position. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dihydroxypyridine-3-carboxylic acid hydrobromide typically involves the reaction of pyridine derivatives with appropriate reagents. One common method includes the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride, followed by decarboxylation . Another method involves the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone, which is then used as a precursor for further reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyridine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug candidates.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dihydroxypyridine-3-carboxylic acid hydrobromide involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects in antimicrobial and anticancer studies .

Comparison with Similar Compounds

    2,4-Dihydroxypyridine: Lacks the carboxylic acid group at the 3rd position.

    3-Hydroxy-2-pyridinecarboxylic acid: Similar structure but with different hydroxyl group positioning.

    4-Hydroxy-2-pyridinecarboxylic acid: Similar structure but with different hydroxyl group positioning.

Uniqueness: 2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

2763751-25-1

Molecular Formula

C6H6BrNO4

Molecular Weight

236

Purity

95

Origin of Product

United States

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